REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]([C:13]1[CH:18]=[CH:17][N:16]=[N:15][CH:14]=1)=O)(=[O:3])[NH2:2].C[O-].[Na+]>C1(C)C=CC=CC=1>[N:16]1[CH:17]=[CH:18][C:13]([C:11]2[NH:2][C:1](=[O:3])[C:4]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[N:10]=2)=[CH:14][N:15]=1 |f:1.2|
|
Name
|
N-(2-carbamoylphenyl)pyridazine-4-carboxamide
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C1=C(C=CC=C1)NC(=O)C1=CN=NC=C1
|
Name
|
sodium methoxide
|
Quantity
|
401 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL round-bottom flask equipped with a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was quenched with a saturated aqueous solution of NH4Cl (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with DCM (50 ml×3)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NC=C(C=C1)C1=NC2=CC=CC=C2C(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88 mg | |
YIELD: CALCULATEDPERCENTYIELD | 31.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |